![molecular formula C8H5BrN2O2 B1487731 Acide 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylique CAS No. 1190322-26-9](/img/structure/B1487731.png)
Acide 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylique
Vue d'ensemble
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des inhibiteurs de BCL-2
Ce composé est utilisé dans la synthèse de Venetoclax, un inhibiteur puissant et sélectif de BCL-2 . Les protéines BCL-2 sont connues pour réguler la mort cellulaire (apoptose), et leur surexpression est associée à de nombreux cancers. En inhibant BCL-2, Venetoclax a montré qu'il induisait l'apoptose dans les cellules cancéreuses, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer.
Développement des inhibiteurs de PDK1
L'ACIDE 5-BROMO-7-AZAINDOLE-6-CARBOXYLIQUE est utilisé dans la création de dérivés qui agissent comme des inhibiteurs de PDK1 (3-phosphoinositide-dépendante kinase-1) . PDK1 joue un rôle crucial dans les voies de signalisation qui contrôlent la croissance et la survie cellulaires. Les inhibiteurs ciblant PDK1 ont des applications potentielles dans le traitement de divers cancers où ces voies sont dysrégulées.
Recherche antivirale
Les dérivés de ce composé se sont révélés prometteurs dans la recherche antivirale. Plus précisément, ils ont été utilisés dans le développement de composés capables d'inhiber la réplication des virus, offrant une voie potentielle pour créer de nouveaux médicaments antiviraux .
Applications antibactériennes et antifongiques
La recherche indique que les dérivés de la pyrrolopyridine, y compris ceux dérivés de l'ACIDE 5-BROMO-7-AZAINDOLE-6-CARBOXYLIQUE, présentent des activités antibactériennes et antifongiques significatives. Cela en fait des éléments précieux dans la recherche de nouveaux antibiotiques et antifongiques, en particulier à une époque où la résistance aux antibiotiques est de plus en plus forte .
Inhibition des kinases pour le traitement du cancer
Certains dérivés de l'ACIDE 5-BROMO-7-AZAINDOLE-6-CARBOXYLIQUE se sont avérés être des inhibiteurs efficaces des kinases. Les kinases sont des enzymes qui jouent un rôle clé dans la signalisation cellulaire, et leur dysrégulation est souvent impliquée dans le cancer. L'inhibition de kinases spécifiques peut perturber la prolifération et la survie des cellules cancéreuses .
Inhibiteurs d'entrée du VIH
Le composé a été utilisé comme réactif dans la préparation d'indolesulfonamides, qui servent d'inhibiteurs d'entrée du VIH. Ces inhibiteurs peuvent empêcher le virus de pénétrer et d'infecter les cellules hôtes, ce qui est une étape cruciale dans la prévention de l'infection à VIH et de la progression vers le SIDA .
Échafaudages de découverte de médicaments
Le noyau d'azaindole de l'ACIDE 5-BROMO-7-AZAINDOLE-6-CARBOXYLIQUE sert d'échafaudage dans la découverte de médicaments. C'est une structure commune que l'on retrouve dans diverses molécules pharmacologiquement actives, notamment les médicaments anticancéreux comme le vénetoclax et le vemurafénib, ainsi que d'autres agents thérapeutiques .
Traitements des déficiences cognitives
Les dérivés de ce composé sont explorés comme traitements potentiels pour les déficiences cognitives. La partie azaindole est une caractéristique clé de la structure moléculaire de ces composés, contribuant à leur activité dans le système nerveux central .
Mécanisme D'action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds may act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have been found to inhibit the growth of tumor cells while reducing the effect on normal cells .
Analyse Biochimique
Biochemical Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can modulate signaling pathways that are crucial for cell growth, differentiation, and survival .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can inhibit the migration and invasion abilities of cancer cells, thereby reducing their metastatic potential . Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, which is a critical mechanism for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, by binding to specific kinases, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can prevent the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, potentially affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is crucial when using this compound in preclinical studies.
Metabolic Pathways
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins can sequester 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, this compound can accumulate in the cytoplasm, where it influences cytoplasmic signaling pathways and metabolic processes .
Propriétés
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDHSOLQOJNDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696639 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-26-9 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


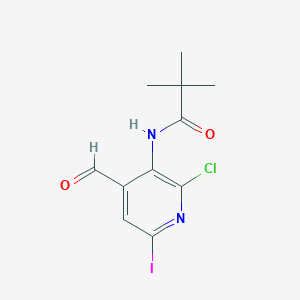
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
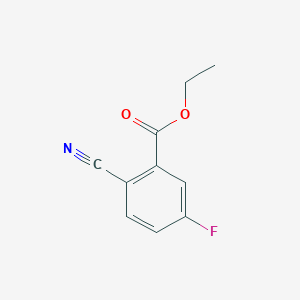
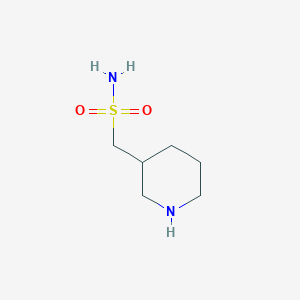
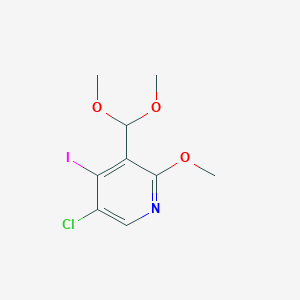
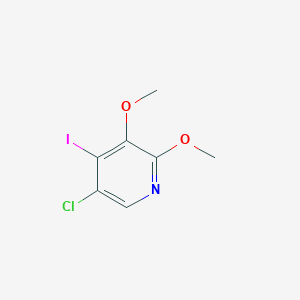
![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)
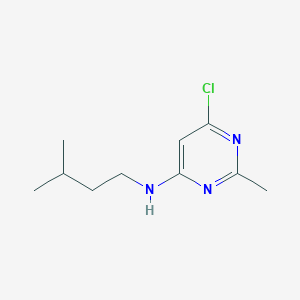
![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

